3-(4-Chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone is a synthetically derived organic compound belonging to the quinazolinone class. [] Quinazolinones are a group of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. [, ] This particular derivative has been investigated for its potential as an antitumor agent. []
3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a quinazoline ring. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. The presence of the chlorophenyl and methoxybenzyl groups enhances its potential as a therapeutic agent, particularly in cancer treatment.
This compound is classified under heterocyclic compounds, specifically as a thioether derivative of quinazolinone. Quinazolinones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The synthesis and characterization of various quinazolinone derivatives have been extensively studied, highlighting their importance in drug development .
The synthesis of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone can be achieved through several methods involving different starting materials and reaction conditions:
The reactions often utilize solvents such as dimethylformamide or ethanol and may require catalysts like copper bromide or triethylamine to enhance yields. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound .
The molecular structure of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone features:
The molecular formula is , with a molecular weight of approximately 335.83 g/mol. The compound's melting point and solubility characteristics are crucial for its use in biological assays .
The compound undergoes various chemical reactions typical for quinazolinones, including:
These reactions often require specific conditions such as temperature control and pH adjustment to optimize yields and selectivity. For example, oxidation can be performed using hydrogen peroxide under acidic conditions, while reductions may utilize sodium borohydride or lithium aluminum hydride as reducing agents .
The mechanism of action for 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone involves interaction with specific biological targets:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .
The primary applications of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone include:
The quinazolin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure where a benzene ring is fused to a pyrimidin-4-one ring. This core exhibits remarkable structural versatility, enabling diverse substitutions at positions 2, 3, and 4 that profoundly influence biological targeting and pharmacokinetic properties. The electron-rich nitrogen atoms and carbonyl group facilitate hydrogen bonding and dipole-dipole interactions with biological targets, particularly enzymes and receptors involved in disease pathogenesis [7] [10]. X-ray crystallographic studies of analogous compounds reveal that the quinazolinone ring adopts a near-planar conformation, allowing optimal π-stacking interactions with aromatic residues in binding pockets. This planarity, combined with the amphoteric nature of the core (acting as both H-bond acceptor and donor), underpins its utility in designing inhibitors for kinases, DNA-processing enzymes, and inflammatory mediators [5] [10]. The scaffold's synthetic accessibility further enhances its drug design value, as evidenced by numerous synthetic routes documented for derivatives, including Niementowski condensation and transition metal-catalyzed cyclizations [7] .
Table 1: Clinically Approved Drugs Containing the Quinazolinone Core
Drug Name | Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | 3-Chloro-4-fluoroaniline at C3, morpholino at C6 |
Erlotinib | EGFR Tyrosine Kinase | Pancreatic/Cancer | 3-Ethynylaniline at C3, quinoline at C6 |
Lapatinib | HER2/EGFR Kinases | Breast Cancer | Fluorobenzyloxyaniline at C3, furan at C6 |
Methaqualone | GABA Receptor | Sedative-Hypnotic | 2-Methyl at C2, 3-aryl at C3 |
Quinazolinone chemistry traces its origins to the late 19th century with Niementowski's pioneering synthesis using anthranilic acid and formamide. However, the scaffold's medicinal potential remained underexplored until the mid-20th century, when the sedative properties of methaqualone (a 2,3-disubstituted quinazolinone) were discovered. This breakthrough ignited systematic exploration of structure-activity relationships (SAR) across therapeutic areas [7] . By the 1990s, the paradigm shifted toward targeted therapies, with quinazolinones emerging as potent kinase inhibitors. This evolution culminated in FDA approvals of gefitinib (2003) and lapatinib (2007), validating the scaffold's capacity for high-affinity ATP-competitive inhibition [9]. Contemporary research focuses on structural hybridization, exemplified by combining quinazolinones with pharmacophores like triazoles, sulphonamides, or styryl groups to enhance target specificity and overcome drug resistance [4] [7]. The compound 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone exemplifies this modern approach, integrating a thioether-linked methoxybenzyl moiety to optimize steric and electronic properties for multi-targeted activity [3] [4].
The strategic incorporation of the 4-chlorophenyl group at N3 and the (3-methoxybenzyl)thio moiety at C2 in this quinazolinone derivative is grounded in rigorous pharmacophoric principles and empirical SAR data:
4-Chlorophenyl at N3:Chlorophenyl substituents significantly enhance binding to hydrophobic enzyme subpockets, particularly in kinase domains. The chlorine atom’s halogen bonding capability engages with carbonyl oxygens or backbone amides (e.g., in HER2 or EGFR kinases), while its electron-withdrawing nature increases the compound's metabolic stability by reducing oxidative dealkylation at N3 [9]. Comparative studies show 4-chlorophenyl analogues exhibit 2- to 30-fold greater cytotoxicity against MCF-7 and A2780 cell lines than their non-halogenated counterparts, attributed to enhanced cellular permeability and target affinity [9].
(3-Methoxybenzyl)thio at C2:The thioether linker provides conformational flexibility, enabling optimal positioning of the 3-methoxybenzyl group in target binding sites. The 3-methoxy group (-OCH₃) serves dual roles: (1) its oxygen acts as a hydrogen-bond acceptor for residues like Ser783 (in VEGFR2), and (2) its electron-donating effect modulates the aromatic ring’s electron density, enhancing π-stacking with hydrophobic residues [3] [7]. This moiety also improves solubility relative to alkylthio chains, as confirmed by logP reductions of 0.5–1.5 units in analogues [3]. Crucially, the benzylthio group demonstrates superior antimicrobial and anticancer activities compared to alkylthio or oxy analogues, likely due to increased membrane penetration and reduced susceptibility to metabolic oxidation [3] [7].
Table 2: Contributions of Substituents to Biological Activity
Substituent | Role in Target Engagement | Impact on Physicochemical Properties | Biological Outcome |
---|---|---|---|
4-Chlorophenyl (N3) | Halogen bonding with kinase hinge region; hydrophobic filling | ↑ LogP by ~1.2; ↓ Metabolic oxidation | IC₅₀ values 0.14–0.84 µM against A2780 cells [9] |
(3-Methoxybenzyl)thio (C2) | H-bond donation via OCH₃; π-stacking with Phe residues | Balanced logD (2.1–2.5); ↑ Solubility in DMSO | Broad-spectrum antimicrobial activity [3] [7] |
The synergistic integration of these moieties creates a multi-targeted pharmacophore: The 4-chlorophenyl group directs activity toward tyrosine kinases (EGFR, HER2), while the (3-methoxybenzyl)thio moiety enhances antibacterial and antiparasitic effects through mechanisms like dihydrofolate reductase inhibition or tubulin disruption [7] [9]. This duality positions the compound as a promising lead for diseases requiring polypharmacological intervention, such as drug-resistant cancers or co-infections.
Table 3: Compound Identifiers for 3-(4-Chlorophenyl)-2-[(3-Methoxybenzyl)Thio]-4(3H)-Quinazolinone
Identifier Type | Value | Source |
---|---|---|
Systematic Name | 3-(4-chlorophenyl)-2-[[(3-methoxyphenyl)methyl]sulfanyl]quinazolin-4-one | PubChem [3] |
Molecular Formula | C₂₂H₁₇ClN₂O₂S | EvitaChem [4] |
Molecular Weight | 408.90 g/mol | EvitaChem [4] |
Canonical SMILES | COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | PubChem [3] |
CAS Registry | 763114-30-3 | EvitaChem [4] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0